1-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-3-cyclohexyl-1-(furan-2-ylmethyl)urea
Description
This compound is a structurally complex urea derivative featuring a fluorenylidene-amino-oxy moiety, a cyclohexyl group, and a furan-2-ylmethyl substituent. Its design integrates multiple pharmacophoric elements:
- Fluorenylidene group: Known for enhancing π-π stacking interactions and improving molecular rigidity, which can influence binding affinity and metabolic stability .
- Cyclohexyl moiety: Contributes to lipophilicity and may modulate membrane permeability.
- Urea core: A common motif in enzyme inhibitors (e.g., kinase or protease inhibitors) due to its hydrogen-bonding capacity .
Properties
IUPAC Name |
3-cyclohexyl-1-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-1-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4/c32-21(17-31(18-22-11-8-16-34-22)28(33)29-20-9-2-1-3-10-20)19-35-30-27-25-14-6-4-12-23(25)24-13-5-7-15-26(24)27/h4-8,11-16,20-21,32H,1-3,9-10,17-19H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQCJSXXEVUQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2=CC=CO2)CC(CON=C3C4=CC=CC=C4C5=CC=CC=C53)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-3-cyclohexyl-1-(furan-2-ylmethyl)urea represents a novel class of organic compounds with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes fluorenylidene, amino, and urea functionalities. Its unique structural components suggest potential interactions with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits diverse biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
- Enzyme Modulation : The interaction of this compound with specific enzymes may lead to altered metabolic pathways, which could be beneficial in therapeutic contexts.
The proposed mechanism of action involves the following pathways:
- Interaction with Cyclophilin A (CypA) : Similar compounds have been shown to activate CypA, which plays a crucial role in cellular processes such as protein folding and immune responses. The binding affinity to CypA suggests that this compound may enhance its activity, potentially influencing disease states associated with CypA dysregulation .
- DNA Interaction : Some studies indicate that compounds with similar structures can induce DNA cross-linking, leading to increased mutagenicity and potential therapeutic effects against cancer cells .
Case Studies and Experimental Results
- Antitumor Activity : A study demonstrated that derivatives of fluorenone exhibit varying degrees of cytotoxicity against cancer cell lines. The introduction of the urea moiety in this compound may enhance its antitumor properties compared to simpler analogs .
- Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to assess its potency against these pathogens .
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes, suggesting a mechanism for its biological activity. The binding interactions stabilize the enzyme conformation, enhancing catalytic efficiency .
Data Tables
Comparison with Similar Compounds
Structural Analogs with Fluorene Derivatives
Key Differences :
- The target compound’s urea core distinguishes it from carbamate or ketone-containing fluorene analogs.
- The furan-2-ylmethyl group introduces polarity absent in purely aromatic derivatives.
Urea-Based Anticancer Agents
Mechanistic Insights :
- BCNU’s nitrosourea group generates alkylating DNA crosslinks, leading to cytotoxicity .
- The target compound’s urea moiety may instead act as a hydrogen-bond donor for enzyme inhibition (e.g., kinases or proteases).
Furan-Containing Derivatives
Key Contrast :
- Furan-2(3H)-one derivatives exhibit E/Z isomerization, complicating synthesis , whereas the target compound’s furan-2-ylmethyl group avoids such stereochemical challenges.
Physicochemical and Bioactivity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
